ethyl 4-(5-{2-[(2-chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}furan-2-yl)benzoate
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Overview
Description
Ethyl 4-(5-{2-[(2-chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}furan-2-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of ethyl 4-(5-{2-[(2-chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}furan-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoate group: This step often involves esterification reactions where benzoic acid derivatives react with ethanol in the presence of a catalyst.
Attachment of the chlorophenyl and cyano groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate chlorophenyl and cyano precursors react with the furan ring.
Chemical Reactions Analysis
Ethyl 4-(5-{2-[(2-chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}furan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
Ethyl 4-(5-{2-[(2-chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}furan-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Biological Research: The compound is used in studies investigating enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of ethyl 4-(5-{2-[(2-chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-(5-{2-[(2-chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}furan-2-yl)benzoate can be compared with similar compounds such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylfuran-3-carboxylate: This compound shares a similar furan and benzoate structure but differs in the functional groups attached to the furan ring.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Although structurally different, this compound also features a combination of aromatic and heterocyclic structures and is studied for similar biological activities.
Properties
IUPAC Name |
ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-2-29-23(28)16-9-7-15(8-10-16)21-12-11-18(30-21)13-17(14-25)22(27)26-20-6-4-3-5-19(20)24/h3-13H,2H2,1H3,(H,26,27)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNITLUDDPKYOX-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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